![molecular formula C14H20N2O3S B5870061 N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)
N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as MEMS, is a chemical compound that has been extensively studied for its potential use in scientific research. MEMS has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves its binding to the active site of the proteasome. This binding leads to the inhibition of proteasome activity, which in turn leads to the accumulation of specific proteins. The accumulation of these proteins can have a variety of biochemical and physiological effects, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide depend on the specific protein being targeted. For example, the accumulation of the tumor suppressor protein p53 can lead to cell cycle arrest and apoptosis in cancer cells. The accumulation of other proteins, such as NF-κB, can lead to the activation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments is its specificity for the proteasome. This specificity allows for the targeted accumulation of specific proteins, which can be useful for studying their function and role in disease. However, it should be noted that N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has limitations in terms of its selectivity for specific proteasome subunits. This can lead to off-target effects and limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One area of focus is the development of more specific proteasome inhibitors that can target specific proteasome subunits. Another area of focus is the development of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide derivatives that can target specific proteins or pathways. Finally, there is a need for further research on the potential anti-cancer properties of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and its derivatives.
Méthodes De Synthèse
The synthesis method for N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with N-(2-aminoethyl)pyrrolidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is as a proteasome inhibitor. Proteasomes are cellular complexes that play a critical role in the degradation of proteins. By inhibiting proteasome activity, N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can lead to the accumulation of specific proteins, which can be useful for studying their function and role in disease.
In addition to its use as a proteasome inhibitor, N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has also been studied for its potential anti-cancer properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer therapies.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-7-3-4-8-13(12)16(20(2,18)19)11-14(17)15-9-5-6-10-15/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGBWIPMYUJBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)
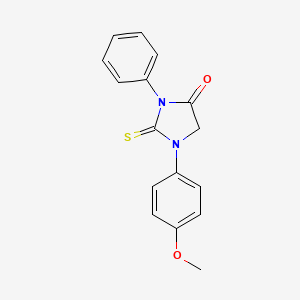
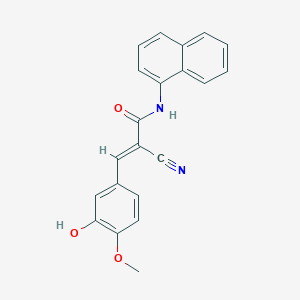
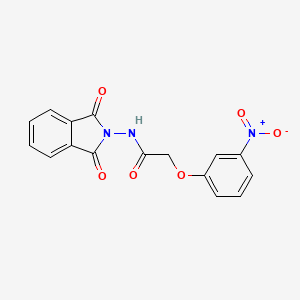
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)
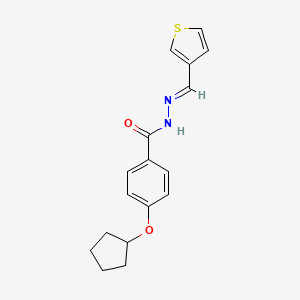
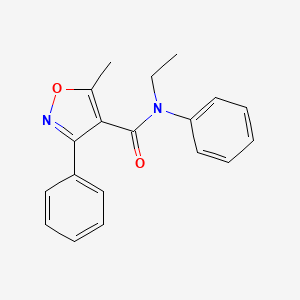
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

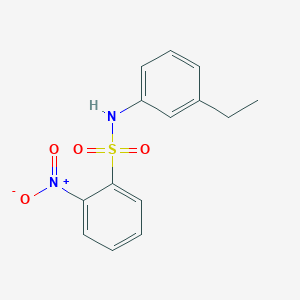
![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)
![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)
![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)